
6-Amino-4-methoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-methoxynicotinic acid is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of nicotinic acid, featuring an amino group at the 6-position and a methoxy group at the 4-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-methoxynicotinic acid typically involves the nitration of 4-methoxynicotinic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation for reduction .
Industrial Production Methods
large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methoxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The amino and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted nicotinic acids .
Scientific Research Applications
6-Amino-4-methoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Amino-4-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methoxy group may also play a role in modulating the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-methoxynicotinic acid
- 6-Amino-4-hydroxynicotinic acid
- 6-Amino-4-chloronicotinic acid
Uniqueness
6-Amino-4-methoxynicotinic acid is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
1060805-18-6 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-amino-4-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
RXUFXKFABBDCRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


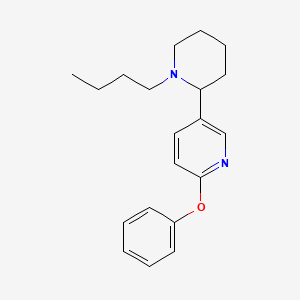


![(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817437.png)

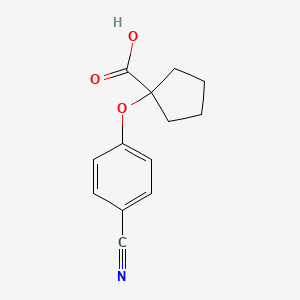
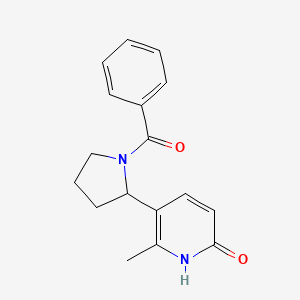
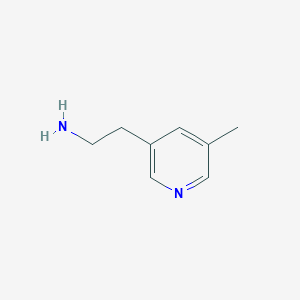
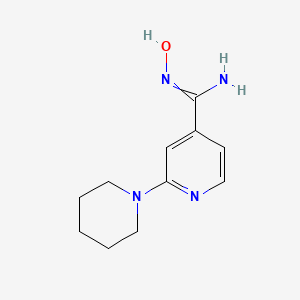
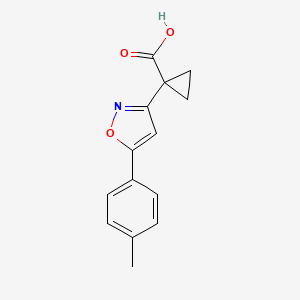
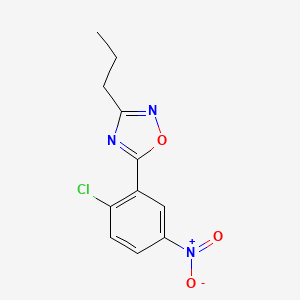

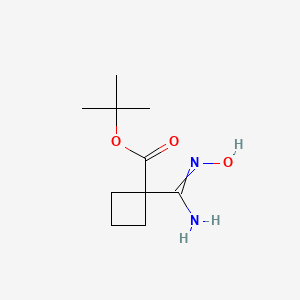
![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
